5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine
Overview
Description
5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . It is a derivative of furo[3,2-c]pyridine, featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often involve solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active site of the molecule. This allows it to participate in various biochemical pathways and reactions, influencing enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Boc-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine: Similar in structure but contains a pyrazole ring instead of a furan ring.
5-Boc-4,5,6,7-tetrahydroisoquinoline: Contains an isoquinoline ring, differing in the heterocyclic structure.
Uniqueness
5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine is unique due to its furo[3,2-c]pyridine core, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules and pharmaceuticals .
Biological Activity
5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine is a synthetic compound with the molecular formula and a molecular weight of 223.27 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of antitubulin agents and other therapeutic applications.
The biological activity of this compound primarily involves its interaction with various molecular targets. The presence of the Boc (tert-butoxycarbonyl) protecting group allows for selective activation under acidic conditions, making it a versatile intermediate in drug synthesis. Upon deprotection, the compound can engage in biochemical pathways that influence enzyme activity and cellular processes.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines. For instance:
- In Vitro Studies : Compounds derived from this scaffold have shown IC50 values ranging from 1.1 to 4.7 μM against various cancer cell lines including HeLa (cervical carcinoma), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia) cells. These values indicate potent activity and selectivity towards cancer cells compared to normal human peripheral blood mononuclear cells (PBMC) .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Notably:
- Bruton's Tyrosine Kinase (BTK) : Some derivatives have demonstrated inhibitory activity against BTK, which is implicated in B-cell malignancies and autoimmune diseases. This suggests a broader therapeutic potential beyond oncology .
Comparative Biological Activity
The following table summarizes the biological activities of selected compounds related to this compound:
Compound | Target | IC50 (μM) | Activity |
---|---|---|---|
This compound | Cancer Cell Lines (HeLa) | 1.1 - 4.7 | Potent antiproliferative |
Derivative A | BTK | <20 | Inhibitory |
Derivative B | Tubulin Polymerization | <25 | Strong inhibition |
Study on Antitubulin Agents
A study focused on synthesizing new antitubulin agents based on the tetrahydrofuro[3,2-c]pyridine structure demonstrated promising results. The synthesized compounds were evaluated for their ability to inhibit tubulin polymerization and showed strong binding affinity at the colchicine site of tubulin .
Selective Cytotoxicity
Another significant finding was the selective cytotoxicity of certain derivatives towards cancer cells while sparing normal cells. For example:
- Apoptosis Induction : Compounds were shown to induce apoptosis in cancer cell lines with IC50 values indicating effective cell death mechanisms without affecting normal PBMC viability .
Properties
IUPAC Name |
tert-butyl 6,7-dihydro-4H-furo[3,2-c]pyridine-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-6-4-10-9(8-13)5-7-15-10/h5,7H,4,6,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIQKXMKADMJOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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